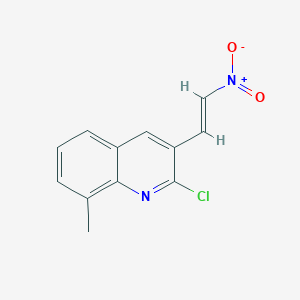

E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline

Description

E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline (CAS 1031929-18-6) is a substituted styrylquinoline derivative characterized by a quinoline backbone with a chlorine atom at position 2, a methyl group at position 8, and a nitrovinyl moiety at position 3 . Styrylquinolines are renowned for their bioactivity, including roles as HIV-1 integrase inhibitors, leukotriene receptor antagonists, and antiallergic agents . This compound is synthesized via condensation reactions involving 2-chloro-8-methylquinoline-3-carbaldehyde intermediates , a method widely applied to styrylquinoline derivatives.

Properties

Molecular Formula |

C12H9ClN2O2 |

|---|---|

Molecular Weight |

248.66 g/mol |

IUPAC Name |

2-chloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C12H9ClN2O2/c1-8-3-2-4-9-7-10(5-6-15(16)17)12(13)14-11(8)9/h2-7H,1H3/b6-5+ |

InChI Key |

HQGAWPNIBDCSMC-AATRIKPKSA-N |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/[N+](=O)[O-] |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline can be achieved through various synthetic routes. One common method involves the use of the Vilsmeier-Haack reagent, which is a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reagent is used to formylate the quinoline ring, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted quinoline derivatives .

Scientific Research Applications

E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity .

Comparison with Similar Compounds

Key Observations :

- Functional Groups : Ethoxy substituents (e.g., 6-OEt) improve aqueous solubility, whereas ethyl or methyl groups enhance lipophilicity, influencing bioavailability .

- Nitrovinyl Group : A conserved electrophilic motif across analogs, critical for interactions with biological targets (e.g., HIV-1 integrase) .

Biological Activity

E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline, a compound belonging to the quinoline family, has garnered attention in recent research for its potential biological activities, particularly in the context of antitumor effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

This compound has the following chemical formula:

- Molecular Formula : C₁₂H₉ClN₂O₂

- CAS Number : 1031929-18-6

This compound features a quinoline core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its antitumor potential. The following sections detail specific findings related to its efficacy against various cancer cell lines.

Antitumor Activity

Recent studies have highlighted the antitumor activity of this compound through in vitro assays. The compound was tested against several human cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer).

Table 1: Antitumor Activity of this compound

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 5.24 |

| This compound | HT29 | 10.32 |

| This compound | T24 | 15.16 |

IC50 values represent the concentration required to inhibit cell growth by 50%.

These results indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as an antitumor agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds in the quinoline class often interact with cellular pathways involved in apoptosis and cell cycle regulation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further investigation is needed to confirm this hypothesis.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound showed significant growth inhibition in various human cancer cell lines. The study utilized the MTT assay to evaluate cell viability and confirmed the compound's potential as a lead structure for further drug development .

- Comparative Analysis : In comparative studies with other quinoline derivatives, this compound exhibited competitive IC50 values relative to established chemotherapeutic agents like cisplatin, suggesting it may serve as a viable alternative or complementary treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.